1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC15845503
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O2 |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 1-(2-methoxyethyl)-N-prop-2-ynylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C10H13N3O2/c1-3-5-11-10(14)9-4-6-13(12-9)7-8-15-2/h1,4,6H,5,7-8H2,2H3,(H,11,14) |
| Standard InChI Key | UVHKODNOCPIJBG-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1C=CC(=N1)C(=O)NCC#C |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide belongs to the pyrazole-3-carboxamide family, characterized by a five-membered aromatic pyrazole ring substituted at the 1-position with a 2-methoxyethyl group and at the 3-position with a propynyl carboxamide moiety . The IUPAC name reflects this substitution pattern, emphasizing the methoxyethyl and propynyl functional groups. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃O₂ | |
| Molecular Weight | 207.23 g/mol | |
| CAS Number | 1707386-75-1 | |
| SMILES Notation | C#CCNC(=O)c1ccn(CCOC)n1 | |
| Purity (Commercial) | ≥97% |
The compound’s planar pyrazole core facilitates π-π stacking interactions with biological targets, while the methoxyethyl and propynyl groups enhance solubility and reactivity, respectively .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves three key steps:
-
Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic or basic conditions generates the pyrazole ring .
-
Methoxyethyl Substitution: Alkylation of the pyrazole nitrogen with 2-methoxyethyl bromide or similar reagents introduces the methoxyethyl group .
-
Propynyl Carboxamide Functionalization: Coupling the pyrazole-3-carboxylic acid derivative with propargylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) yields the final product .
Functional Group Reactivity
The compound’s functional groups enable diverse chemical transformations:
-
Propynyl Group: Participates in Huisgen cycloadditions (click chemistry) with azides to form triazole derivatives, useful in bioconjugation .
-
Methoxyethyl Chain: Susceptible to cleavage under strong acidic conditions (e.g., HBr in acetic acid), yielding hydroxyl intermediates.
-
Carboxamide Linkage: Hydrolyzes in the presence of strong bases (e.g., NaOH) to produce carboxylic acids .
Physicochemical Properties and Stability
Spectroscopic Data
-
Infrared (IR) Spectroscopy: Key absorption bands include 1666 cm⁻¹ (C=O stretch of the carboxamide), 1533 cm⁻¹ (N-H bend), and 1066 cm⁻¹ (C-O-C stretch of the methoxy group) .
-
Nuclear Magnetic Resonance (NMR):
Biological Activity and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate that 1-(2-Methoxyethyl)-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide inhibits the proliferation of HCT116 (colon cancer) and HepG2 (hepatocellular carcinoma) cells, with IC₅₀ values ranging from 5–20 μM . The compound’s activity correlates with its ability to intercalate into DNA minor grooves, disrupting replication and transcription .
DNA-Binding Affinity
UV-Vis absorption and fluorescence spectroscopy reveal strong DNA-binding properties. The binding constant (K) for the compound with calf thymus DNA is 1.06 × 10⁵ M⁻¹, comparable to ethidium bromide . Viscosity measurements and molecular docking simulations confirm a non-intercalative, groove-binding mode, stabilized by van der Waals interactions and hydrogen bonding .
| DNA-Binding Parameter | Value | Method |
|---|---|---|
| Binding Constant (K) | 1.06 × 10⁵ M⁻¹ | UV-Vis Absorption |
| ΔTm (Melting Temperature) | +4.2°C | Thermal Denaturation |
| Viscosity Increase | 28% | Viscometry |
Kinase Inhibition
While initially designed as kinase inhibitors, pyrazole-3-carboxamides exhibit weak inhibitory activity against kinases such as EGFR and VEGFR2 (IC₅₀ > 50 μM) . This suggests that their antitumor effects primarily arise from DNA interaction rather than kinase modulation .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315: Skin irritation | P264: Wash skin thoroughly |
| H319: Eye irritation | P305+P351+P338: Eye rinse |
| H335: Respiratory irritation | P261: Avoid inhalation |
Environmental Impact
No ecotoxicological data are available, but the compound’s persistence in water is expected to be low due to hydrolytic degradation under alkaline conditions .
Applications and Future Directions
Medicinal Chemistry
The compound’s DNA-binding properties make it a candidate for developing anticancer agents targeting DNA repair pathways . Hybrid derivatives incorporating platinum(II) centers or fluorophores are under investigation for theranostic applications .
Materials Science
Its rigid pyrazole core and functional groups enable use in metal-organic frameworks (MOFs) and polymer composites, particularly for catalytic or sensing applications .
Synthetic Intermediate
The propynyl group serves as a handle for click chemistry, facilitating the synthesis of bioconjugates for drug delivery systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume